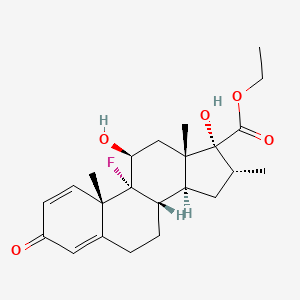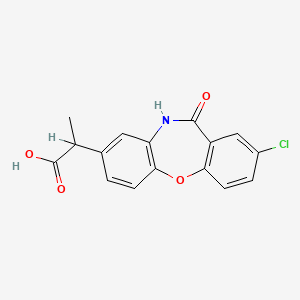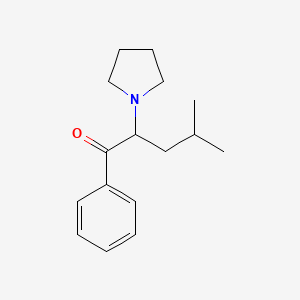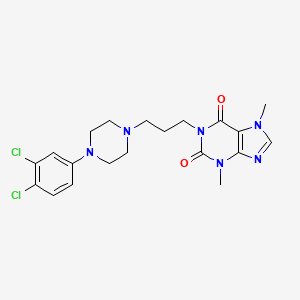
2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a chloro group, a nitrophenyl group, and a phenyl group attached to a dibenzo triazonine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution of cyanuric chloride with appropriate aromatic amines and alkoxides. The reaction conditions often require refluxing in solvents such as 1,4-dioxane or 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds share a similar triazine core but differ in the substituents attached to the core.
Pinacol Boronic Esters: While not structurally similar, these compounds are also valuable in organic synthesis and share some common reaction mechanisms.
Uniqueness
2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
103686-99-3 |
|---|---|
Molecular Formula |
C26H17ClN4O2 |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-chloro-6-(4-nitrophenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C26H17ClN4O2/c27-19-12-15-22-21(16-19)25(17-6-2-1-3-7-17)28-23-8-4-5-9-24(23)30-26(29-22)18-10-13-20(14-11-18)31(32)33/h1-16,28H |
InChI Key |
VDVCFZQMHFDMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















